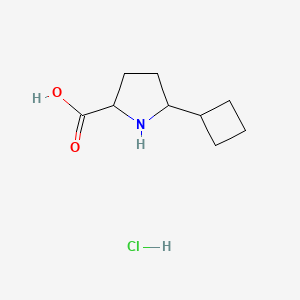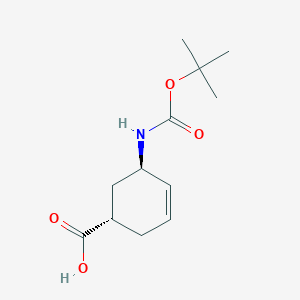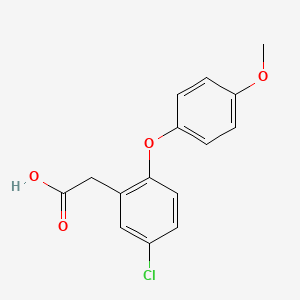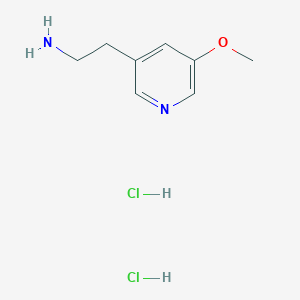
2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl
Übersicht
Beschreibung
The compound “2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl” likely belongs to the class of organic compounds known as amines, which are characterized by the presence of a nitrogen atom . The “5-Methoxy-pyridin-3-yl” part suggests that it has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methoxy group (OCH3) attached to the 5th carbon and an ethylamine group attached to the 2nd carbon .
Molecular Structure Analysis
The molecular structure of “2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl” would likely include a pyridine ring with a methoxy group and an ethylamine group attached. The exact structure would depend on the specific locations of these groups on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl” would depend on its specific structure. In general, amines have a fishy odor, are soluble in organic solvents, and can participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
1. Modulatory Effects of Polyamines on Fruits
Polyamines, including putrescine, spermine, and spermidine, have shown significant effects on extending the shelf life of fruits by modulating their postharvest physiology and antioxidant systems. These compounds reduce the respiration rate and ethylene release in fruits, enhancing their quality attributes and firmness. Biotechnological interventions have focused on developing transgenic fruits with enhanced biosynthesis of polyamines, suggesting a potential area of interest for exploring the effects of various compounds on plant physiology and development (Sharma et al., 2017).
2. Novel Synthesis of Pharmaceutical Compounds
Research into novel synthesis methods for pharmaceuticals, such as omeprazole, highlights the significance of understanding and developing new pathways for synthesizing compounds with medical applications. This area of research is crucial for developing efficient, high-yield synthesis processes for drugs, potentially including the synthesis of compounds similar to "2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl" (Saini et al., 2019).
3. Chemical Properties and Applications of Heterocyclic Compounds
The study of heterocyclic compounds, including their synthesis, properties, and applications in various fields such as catalysis, organic synthesis, and drug development, is a broad area of research. Understanding the versatile functionalities of these compounds can inform research on specific derivatives, potentially guiding the exploration of "2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl" for various applications (Li et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-methoxypyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-4-7(2-3-9)5-10-6-8;;/h4-6H,2-3,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQSOFQDEWPPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435266.png)
![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)

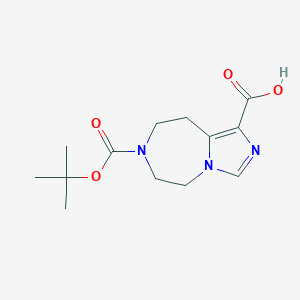
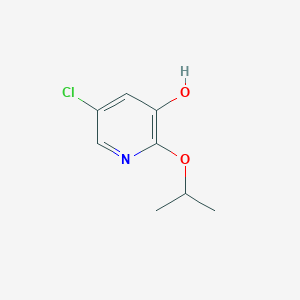

![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)
![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)

![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)
